6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
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Overview
Description
6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C8H4F3NO4. It is a white crystalline solid that is slightly soluble in water and stable under acidic conditions . This compound is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Similar compounds like 2,3-pyridinedicarboxylic acid have been reported to inhibit glucose synthesis .
Mode of Action
It’s worth noting that similar compounds have shown complexing ability towards certain ions .
Result of Action
Similar compounds have shown to have effects on certain biological processes .
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. The interactions between this compound and biomolecules are often characterized by binding affinities and specific molecular interactions that determine the compound’s role in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. These binding interactions are often mediated by the trifluoromethyl group, which can form hydrogen bonds or other non-covalent interactions with target biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Studies have identified threshold effects, where the compound’s impact on biochemical pathways changes significantly with increasing dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Additionally, this compound can affect the levels of specific metabolites, thereby modulating overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its role in cellular processes .
Preparation Methods
6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid can be synthesized through the reaction of 6-(Trifluoromethyl)pyridine with sodium nitrite (NaNO2) under acidic conditions . The nitroso group (NO2-) is added to the C3 position of the pyridine ring, and the resulting nitroso compound is hydrolyzed to form this compound . This method is commonly used in laboratory settings.
Chemical Reactions Analysis
6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Dye and Coating Synthesis: The compound is used in the production of dyes and coatings.
Pesticide Development: Its derivatives have been found to possess superior pest control properties compared to traditional insecticides.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)4-2-1-3(6(13)14)5(12-4)7(15)16/h1-2H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJKAVDDRGVIQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547832 |
Source
|
Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90376-94-6 |
Source
|
Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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